molecular formula C14H9ClF4O B7996566 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7996566
M. Wt: 304.66 g/mol
InChI Key: UZBJGPSQZMXQRH-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of aromatic compounds known as benzotrifluorides. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with a chloro group and a methoxy group linked to a fluorophenyl moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Properties

IUPAC Name

2-chloro-1-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-11-7-10(14(17,18)19)5-6-13(11)20-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJGPSQZMXQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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